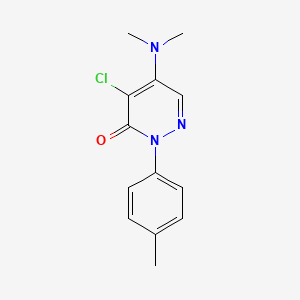

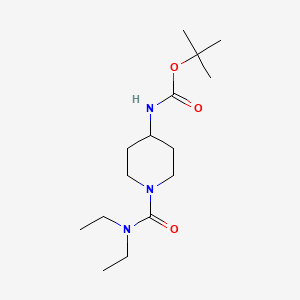

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H22N4O2 and its molecular weight is 290.367. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

The compound 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one, due to its complex structure involving cyclopropane and piperidine units, is related to various research studies focusing on synthesis and structural analysis of cyclopropane derivatives and their potential applications. For instance, studies have demonstrated methods for the synthesis of polysubstituted cyclopentane and piperidine derivatives through Lewis acid-triggered isomerization of cyclopropanes, highlighting the versatility of cyclopropane units in chemical transformations (Ivanova et al., 2017). Additionally, research on the structural characterization of cyclopropane-containing compounds, such as the crystal structure studies of novel bioactive heterocycles, provides insights into the molecular geometry and potential biological relevance of these compounds (Thimmegowda et al., 2009).

Reactivity and Mechanistic Studies

The reactivity of cyclopropane derivatives, particularly in the context of donor-acceptor interactions and ring transformations, has been a subject of significant interest. Research has explored the cyclopropane ring-opening reactions and the synthetic utility of cyclopropane derivatives in constructing complex molecular frameworks. For example, the study by Suleymanov et al. (2020) on triazene-activated donor-acceptor cyclopropanes discusses catalyst-free ring-opening reactions under mild conditions, indicating the potential for cyclopropane units to participate in diverse synthetic pathways (Suleymanov et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of this compound is soluble guanylate cyclase (sGC) . sGC is the endogenous receptor for nitric oxide (NO) and has been implicated in several diseases associated with oxidative stress .

Mode of Action

In a pathological oxidative environment, the heme group of sGC can be oxidized, becoming unresponsive to NO, leading to a loss in the ability to catalyze the production of cyclic guanosine monophosphate (cGMP) . This compound is designed to activate oxidized sGC, restoring its ability to catalyze the production of cGMP .

Biochemical Pathways

The compound affects the sGC/NO/cGMP pathway . A dysfunctional sGC/NO/cGMP pathway has been implicated in contributing to elevated intraocular pressure associated with glaucoma . By activating oxidized sGC, the compound restores the pathway’s function, allowing for the production of cGMP .

Pharmacokinetics

The compound is specifically designed for topical ocular administration The ADME properties and their impact on bioavailability are not explicitly mentioned in the search results

Result of Action

The compound robustly lowers intraocular pressure in a cynomolgus model of elevated intraocular pressure over 24 hours after a single topical ocular drop . It has been selected for clinical evaluation due to its promising results .

Action Environment

The compound is designed to work in an oxidative environment , which is often pathological and associated with diseases like glaucoma . The compound’s action, efficacy, and stability may be influenced by the level of oxidative stress in the environment.

Propiedades

IUPAC Name |

5-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-17-15(21)19(12-4-5-12)13(16-17)10-6-8-18(9-7-10)14(20)11-2-3-11/h10-12H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVRJRDBKKPIQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3CC3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2874807.png)

![1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2874808.png)

![3-methyl-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2874810.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2874812.png)

![N-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl]prop-2-enamide](/img/structure/B2874816.png)

![4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2874821.png)